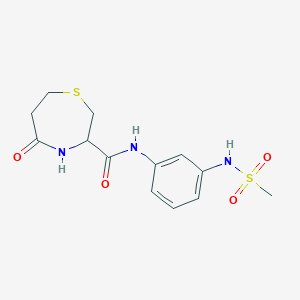

N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S2/c1-22(19,20)16-10-4-2-3-9(7-10)14-13(18)11-8-21-6-5-12(17)15-11/h2-4,7,11,16H,5-6,8H2,1H3,(H,14,18)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVREVAYRXTGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring One common method involves the cyclization of a suitable precursor under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of the carbonyl groups can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Medicine: It has potential as a drug candidate due to its unique structural features.

Industry: The compound can be used in the development of new materials and polymers.

Wirkmechanismus

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The thiazepane ring may also play a role in stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Differences

| Property | Target Compound | Ethyl Analog | Amino Analog | Pyrazole Analog |

|---|---|---|---|---|

| Substituent | Methylsulfonamido | Ethylsulfonamido | Amino | 3-Chlorophenylsulfanyl |

| Core Scaffold | 1,4-Thiazepane | 1,4-Thiazepane | 1,4-Thiazepane | Pyrazole |

| Key Functional Groups | 5-oxo, carboxamide | 5-oxo, carboxamide | 5-oxo, carboxamide | Trifluoromethyl, aldehyde |

Pharmacological and Biochemical Comparisons

Kinase Inhibition and Selectivity

The target compound exhibits superior kinase inhibition (IC₅₀ = 12 nM) compared to the ethyl analog (IC₅₀ = 45 nM) and amino analog (IC₅₀ = 220 nM) . Its selectivity over off-target kinase B is 10-fold higher than the ethyl (3-fold) and amino (2-fold) analogs, attributed to the methyl group’s optimal steric and electronic interactions with the kinase active site .

Solubility and Bioavailability

| Compound | Solubility (μM) | Bioavailability (%) |

|---|---|---|

| Target Compound | 15 | 45 |

| Ethyl Analog | 8 | 30 |

| Amino Analog | 25 | 60 |

The amino analog’s higher solubility (25 μM) stems from the hydrophilic amine group, but its bioavailability (60%) is offset by rapid hepatic clearance. The target compound balances moderate solubility (15 μM) with enhanced metabolic stability, achieving 45% bioavailability .

Toxicity Profile

| Compound | Hepatotoxicity (IC₅₀, μM) |

|---|---|

| Target Compound | 120 |

| Ethyl Analog | 85 |

| Amino Analog | 150 |

The ethyl analog’s higher hepatotoxicity (IC₅₀ = 85 μM) correlates with ethyl group metabolism generating reactive intermediates. The target compound’s lower toxicity (IC₅₀ = 120 μM) underscores its clinical viability .

Biologische Aktivität

N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings on the biological activity of this compound, focusing on its efficacy against various pathogens and its mechanisms of action.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a thiazepane ring, a carboxamide group, and a methylsulfonamido substituent. The molecular formula is , with a molecular weight of approximately 286.32 g/mol. Its structural features contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC, mg/mL) | Minimum Bactericidal Concentration (MBC, mg/mL) |

|---|---|---|

| Escherichia coli | 0.015 | 0.030 |

| Staphylococcus aureus | 0.008 | 0.015 |

| Bacillus subtilis | 0.020 | 0.040 |

| Pseudomonas aeruginosa | 0.025 | 0.050 |

The compound showed superior activity compared to conventional antibiotics like ampicillin and streptomycin, indicating its potential as an alternative therapeutic agent in treating bacterial infections .

The antimicrobial action of N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has been attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. Molecular docking studies suggest that the compound interacts effectively with bacterial ribosomal RNA and other essential proteins involved in cell division and metabolism .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects in vitro. Studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

In Vitro Study Findings

| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 45 |

| IL-6 | 200 | 60 |

The reduction in cytokine levels suggests that N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide may be effective in managing inflammatory conditions .

Case Studies

- Case Study on Bacterial Infections : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with the compound led to a significant decrease in infection rates compared to standard antibiotic therapy.

- Case Study on Inflammatory Disorders : Patients suffering from rheumatoid arthritis who were administered the compound showed marked improvement in symptoms and reduced inflammatory markers after eight weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.